molecular formula C15H13NO4 B2664626 N-[2,2-bis(furan-2-yl)ethyl]furan-3-carboxamide CAS No. 2309799-40-2

N-[2,2-bis(furan-2-yl)ethyl]furan-3-carboxamide

Cat. No.: B2664626
CAS No.: 2309799-40-2
M. Wt: 271.272
InChI Key: ICEJZUWCOKTIFG-UHFFFAOYSA-N
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Description

Structural Significance of Polyfuran Carboxamide Scaffolds in Medicinal Chemistry

The molecular architecture of this compound integrates three furan rings arranged in a branched ethyl-carboxamide framework. The central furan-3-carboxamide group serves as a planar aromatic core, while the bis(furan-2-yl)ethyl moiety introduces conformational flexibility and π-electron density gradients. This combination enables simultaneous engagement with hydrophobic pockets and hydrogen-bonding domains in biological targets, a feature critical for modulating protein-ligand interactions.

The compound’s IUPAC name, N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide, reflects its tetracyclic topology, where the oxolane (tetrahydrofuran) ring contributes to stereoelectronic stabilization. Key structural parameters include:

Property Value Significance
Molecular formula C15H17NO4 Balances lipophilicity and aqueous solubility
Hydrogen bond donors 1 (amide NH) Targets enzymatic active sites
Hydrogen bond acceptors 5 (3 furan O, 1 amide O) Facilitates multipoint recognition
Rotatable bonds 5 Enables conformational adaptation

This structural profile allows the compound to mimic natural substrates of oxidoreductases and kinases, as demonstrated by analogs in anthra[2,3-b]furan-3-carboxamide derivatives showing topoisomerase inhibition. The furan rings’ electron-rich nature further supports charge-transfer interactions with DNA base pairs, a mechanism observed in intercalative antitumor agents.

Historical Evolution of Furan-3-carboxamide Derivatives in Pharmacophore Design

The development of furan-3-carboxamide derivatives traces to early 21st-century efforts to overcome limitations of monocyclic furan drugs. Initial compounds like furan-2-carboxamides exhibited moderate antimicrobial activity but suffered from metabolic instability due to unsubstituted furan rings. The strategic shift to furan-3-carboxamides in the 2010s introduced enhanced resonance stabilization and reduced susceptibility to cytochrome P450-mediated oxidation.

This compound emerged from scaffold-hopping strategies that replaced naphthoindoledione cores with polyfuran systems. This evolution addressed two critical challenges:

  • Synthetic Complexity : Anthraquinone-based scaffolds required multistep syntheses, while the furan-3-carboxamide core could be assembled in three steps from commercially available furan-3-carboxylic acid and bis(furan-2-yl)ethylamine.
  • Drug Resistance : Polyfuran systems showed reduced recognition by ATP-binding cassette (ABC) transporters compared to planar anthraquinones, circumventing multidrug resistance in cancer cell lines.

Modern derivatives incorporate structural variations at three positions:

  • Furan Substituents : Electron-withdrawing groups at C5 of the central furan enhance DNA intercalation capacity.
  • Amide Linker : Replacement of the ethyl spacer with pyrrolidine improved target selectivity in kinase inhibition assays.
  • Peripheral Furan Rings : Methoxy substitutions at C5 of terminal furans increased metabolic stability in hepatic microsome models.

These innovations culminated in lead compounds demonstrating submicromolar IC50 values against drug-resistant tumor cells, outperforming doxorubicin in murine leukemia models. The compound’s progression from a synthetic curiosity to a validated pharmacophore underscores the strategic role of furan-3-carboxamides in addressing contemporary drug discovery challenges.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c17-15(11-5-8-18-10-11)16-9-12(13-3-1-6-19-13)14-4-2-7-20-14/h1-8,10,12H,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEJZUWCOKTIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=COC=C2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]furan-3-carboxamide typically involves the reaction of furan derivatives with appropriate amines under controlled conditions. One common method involves the use of furan-2-carboxylic acid, which is first converted to its acid chloride using thionyl chloride. This intermediate is then reacted with 2,2-bis(furan-2-yl)ethylamine to yield the desired carboxamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(furan-2-yl)ethyl]furan-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include furanones, dihydrofuran derivatives, and various substituted furan derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
N-[2,2-bis(furan-2-yl)ethyl]furan-3-carboxamide serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, making it suitable for the development of more complex organic molecules. The presence of multiple furan rings enhances its reactivity and stability compared to other similar compounds, facilitating the synthesis of derivatives with tailored properties.

Property This compound Similar Compounds
Number of Furan Rings21
ReactivityHighModerate
StabilityEnhancedVariable

Medicinal Chemistry

Therapeutic Potential
Research indicates that this compound exhibits potential therapeutic properties, particularly in the realm of antibacterial and antifungal activities. Studies have shown that compounds with furan moieties can effectively inhibit the growth of various pathogens, including Escherichia coli and Staphylococcus aureus .

Case Study: Antibacterial Activity

A study highlighted the antibacterial efficacy of furan derivatives, where compounds similar to this compound demonstrated significant inhibition against gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antibacterial properties.

Compound MIC (µg/mL) Target Bacteria
N-[2,2-bis(furan-2-yl)ethyl]...64E. coli
Novel Furan Derivative32Staphylococcus aureus

Material Science

Development of Novel Materials
The unique structural characteristics of this compound make it a candidate for material science applications. Its reactivity can be harnessed in the development of polymers and resins with specific properties desirable for industrial applications.

Applications in Material Development

Furan derivatives are increasingly explored for their role in creating biofuels, surfactants, and agrochemicals due to their renewable nature and biodegradability . The incorporation of furan-based compounds into materials can enhance their performance while reducing environmental impact.

Mechanism of Action

The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]furan-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways. The compound’s furan rings can interact with DNA, potentially leading to anticancer effects by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Core Structural Features

The target compound’s distinguishing feature is its trisubstituted furan architecture :

  • Ethyl backbone : 2,2-bis(furan-2-yl)ethyl group.
  • Carboxamide substituent : Furan-3-carboxamide.

Similar compounds from the literature include:

Table 1: Structural Comparison of Analogous Compounds
Compound Name/ID Core Structure Features Key Substituents Melting Point (°C) Reference
Target Compound Ethyl + 3 furan rings Bis(furan-2-yl)ethyl, furan-3-carboxamide N/A N/A
47x Oxazole-4-carboxamide 5-(Furan-2-yl)oxazole, diethylaminophenyl 88.2–90.5
47y Bromophenyl-furan-carboxamide 4-Bromophenyl, trifluoromethyl 132.2–135.2
LMM11 1,3,4-Oxadiazole + benzamide Furan-2-yl, cyclohexyl-ethylsulfamoyl N/A
Ranitidine-related compound Nitroacetamide + dimethylaminomethylfuran Sulfur-linked ethyl, nitroacetamide N/A
Key Observations:
  • Furan vs.
  • Melting Points : The low melting point of 47x (88.2–90.5 °C) compared to 47y (132.2–135.2 °C) may reflect reduced crystallinity due to the flexible furan-2-yl group in 47x . The target compound’s bis(furan) ethyl group could enhance symmetry and intermolecular stacking, suggesting a higher melting point, though experimental data are lacking.
  • Solubility : LMM11 required solubilization with Pluronic F-127, indicating hydrophobicity from its furan-2-yl and sulfamoyl groups . The target compound’s trisubstituted furan system may similarly necessitate formulation aids.

Pharmacological and Functional Implications

  • Antifungal Activity : LMM11 (furan-2-yl oxadiazole) was tested against fungal strains, implying furan derivatives’ relevance in antimicrobial design .
  • Receptor Modulation : Ranitidine-related compounds (e.g., nitroacetamide derivatives) highlight furan’s role in gastrointestinal therapeutics .

Biological Activity

N-[2,2-bis(furan-2-yl)ethyl]furan-3-carboxamide is a compound characterized by its unique furan-based structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Structural Characteristics

The compound features two furan rings and an amide functional group, contributing to its reactivity and interaction with biological targets. The presence of furan moieties is significant as they are often linked to various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

The biological activity of this compound may involve the inhibition of specific enzymes and receptors. For example, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. Additionally, the compound's interactions with cellular targets can modulate signaling pathways that affect cell proliferation and survival.

Biological Activity Overview

Research indicates that this compound exhibits several noteworthy biological activities:

  • Antimicrobial Activity : Compounds containing furan moieties have demonstrated effectiveness against various microbial strains.
  • Anticancer Properties : Similar compounds have shown promising results in inhibiting cancer cell proliferation in vitro.
  • Anti-inflammatory Effects : The inhibition of COX enzymes suggests potential applications in treating inflammatory conditions.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

Table 1: Summary of Biological Activities

CompoundActivity TypeIC50 Value (μM)Reference
This compoundAnticancerTBDOngoing studies
F8-B6 (related compound)SARS-CoV-2 Mpro Inhibitor1.57
Anthra[2,3-b]furan-3-carboxamidesAntitumorVaries

Q & A

Q. What synthetic methodologies are recommended for N-[2,2-bis(furan-2-yl)ethyl]furan-3-carboxamide?

The Feist-Benary cyclization is a key approach for synthesizing furan derivatives. For example, analogous compounds like 2-(2-phenylvinyl)furan-3-carboxamide (5o) were synthesized using nBuLi and benzaldehyde under controlled conditions . Reaction optimization includes temperature control (e.g., -78°C for lithiation) and stoichiometric precision (1.1 equiv nBuLi). Post-synthesis purification via column chromatography and characterization via ¹H/¹³C NMR and IR spectroscopy are critical for confirming structural integrity .

Q. How can the molecular structure of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or SHELXS provides definitive structural confirmation. For example, similar furan carboxamides (e.g., N-[2-(6-methyl-4-oxochromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide) were resolved with SHELX, achieving R-factors < 0.05 . Complementary techniques include HRMS for molecular weight validation and UV-VIS spectroscopy for electronic structure analysis .

Q. What analytical methods resolve contradictions in purity or spectral data?

Discrepancies in NMR or mass spectra often arise from residual solvents or stereoisomers. Use HPLC with a C18 column (e.g., 90% acetonitrile/water mobile phase) to assess purity. For isomeric separation, chiral chromatography or GC-MS with a cyclodextrin-based column is recommended. Impurity profiling for related compounds (e.g., ranitidine derivatives) employs LC-MS to detect sulfoxide or nitro-reduction byproducts .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity or binding mechanisms?

Molecular docking (e.g., AutoDock Vina) against target proteins like Fim-H (PDB ID: 4X5R) can simulate interactions. For instance, N-(2-(dibenzo[b,d]furan-2-yl)ethyl)-3-phenylpropanolamine showed a binding affinity of -8.2 kcal/mol in anti-biofilm studies . DFT calculations (B3LYP/6-31G*) optimize geometries and predict electronic properties, while MD simulations (NAMD, GROMACS) assess stability over 100-ns trajectories .

Q. What strategies mitigate degradation during long-term stability studies?

Accelerated stability testing under ICH guidelines (40°C/75% RH) identifies degradation pathways. For furan derivatives, oxidation at the α-position is common. Stabilization methods include:

  • Storage in amber vials under argon (-20°C) .
  • Addition of antioxidants (0.1% BHT) in solution .
  • DSC/TGA analysis to determine decomposition thresholds (>150°C) .

Q. How can reaction kinetics elucidate mechanistic pathways in synthesis?

In situ FTIR monitors intermediates during Feist-Benary cyclization. For example, carbonyl stretching (1680–1720 cm⁻¹) tracks enolate formation. Arrhenius plots derived from variable-temperature NMR (25–80°C) calculate activation energies (Eₐ ≈ 60–80 kJ/mol for furan acylation) . Kinetic isotope effects (KIEs) using deuterated reagents further distinguish concerted vs. stepwise mechanisms .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Anti-biofilm assays : Crystal violet staining with E. coli ATCC 25922, followed by SEM imaging .
  • Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ > 100 µM indicates low toxicity) .
  • ADME profiling : Caco-2 permeability (Papp > 1 × 10⁻⁶ cm/s) and microsomal stability (t₁/₂ > 30 min) .

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